6,6-dimethylbenzo[c]chromene-1,3-diol
Description
6,6-Dimethylbenzo[c]chromene-1,3-diol is a bicyclic organic compound characterized by a benzo[c]chromene core with two methyl groups at the 6-position and hydroxyl groups at positions 1 and 2. This structure is closely related to cannabinoid derivatives, particularly Δ⁸-tetrahydrocannabinol (Δ⁸-THC), but lacks the alkyl side chain and features distinct stereochemical and substituent modifications. The compound has been synthesized via photoredox catalysis and organic methodologies, as demonstrated in recent studies .
Properties
CAS No. |
16720-01-7 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
InChI Key |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Other CAS No. |
16720-01-7 |
Synonyms |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylbenzo[c]chromene-1,3-diol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of a dibenzyl ether with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst can lead to the formation of the dibenzopyran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethylbenzo[c]chromene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6,6-dimethylbenzo[c]chromene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethylbenzo[c]chromene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
Comparison with Similar Compounds
Key Compounds
(-)-Machaeriol D (45)
- Structure : (6aR,8S,9S,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,8-diol.
- Differences :
- Additional methyl group at position 7.
- Hydroxyl group at position 8 instead of 3.
- Benzofuran-2-yl substituent at position 3. The 1,8-diol configuration may alter hydrogen-bonding interactions compared to the 1,3-diol in the target compound .
(1S,2R,3R,5R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptane-2,3-diol (Compound 5, )
- Structure : Bicyclic terpene with 6,6-dimethyl and 2,3-diol groups.
- Differences : Bicyclo[3.1.1]heptane core instead of benzo[c]chromene.
- Impact : The bicyclic framework limits conjugation but retains diol functionality. This compound exhibited cytotoxicity against A549 lung cancer cells (IC₅₀ = 20.4 µM), suggesting diol groups may contribute to bioactivity .
(R)-5-(6-Hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-2-yl)benzene-1,3-diol (Compound 101, ) Structure: Furochromen core with 7,7-dimethyl and 1,3-diol groups. Differences: Furan ring replaces the benzene ring in benzo[c]chromene.
(6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol ()
- Structure : Pentyl chain at position 3 and trimethyl substitutions.
- Differences : Longer alkyl chain (pentyl) and absence of the 3-hydroxyl group.
- Impact : The pentyl chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the diol-containing target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
